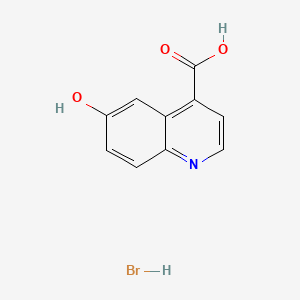
6-Hydroxyquinoline-4-carboxylic acid hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxyquinoline-4-carboxylic acid hydrobromide is a chemical compound with the molecular formula C10H7NO3·HBr. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxyquinoline-4-carboxylic acid hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with quinoline, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring.
Hydroxylation: The quinoline undergoes hydroxylation at the 6th position to form 6-hydroxyquinoline.
Carboxylation: The 6-hydroxyquinoline is then carboxylated at the 4th position to yield 6-hydroxyquinoline-4-carboxylic acid.
Hydrobromide Formation: Finally, the 6-hydroxyquinoline-4-carboxylic acid is reacted with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
6-Hydroxyquinoline-4-carboxylic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4,6-dicarboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group, forming 6-hydroxyquinoline-4-methanol.
Substitution: The hydroxyl group at the 6th position can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinoline-4,6-dicarboxylic acid
Reduction: 6-Hydroxyquinoline-4-methanol
Substitution: Various substituted quinoline derivatives
Wissenschaftliche Forschungsanwendungen
6-Hydroxyquinoline-4-carboxylic acid hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical assays and as a fluorescent probe for detecting metal ions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Hydroxyquinoline-4-carboxylic acid hydrobromide involves its interaction with various molecular targets and pathways:
Metal Ion Chelation: The compound can chelate metal ions, which is useful in biochemical assays and as a fluorescent probe.
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, making it useful in drug discovery.
DNA Intercalation:
Vergleich Mit ähnlichen Verbindungen
6-Hydroxyquinoline-4-carboxylic acid hydrobromide can be compared with other similar compounds, such as:
4-Hydroxyquinoline-6-carboxylic acid: Similar structure but different position of the hydroxyl and carboxyl groups.
6-Bromo-4-hydroxyquinoline-3-carboxylic acid: Contains a bromine atom, which can alter its chemical properties and reactivity.
8-Hydroxyquinoline: A well-known compound with similar applications but different position of the hydroxyl group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H8BrNO3 |
|---|---|
Molekulargewicht |
270.08 g/mol |
IUPAC-Name |
6-hydroxyquinoline-4-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C10H7NO3.BrH/c12-6-1-2-9-8(5-6)7(10(13)14)3-4-11-9;/h1-5,12H,(H,13,14);1H |
InChI-Schlüssel |
PDNFEZKQCSVRRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=CC(=C2C=C1O)C(=O)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


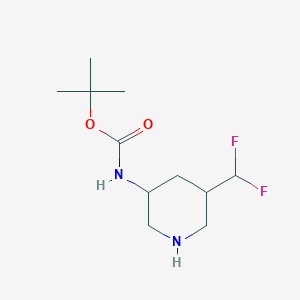
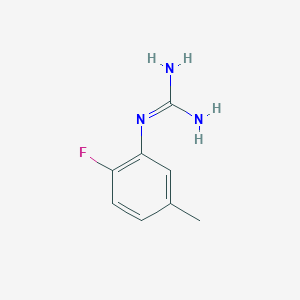
![3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B13702307.png)
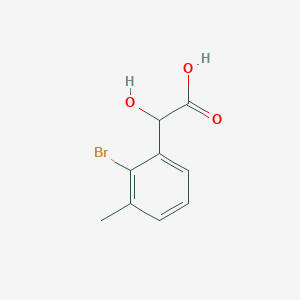
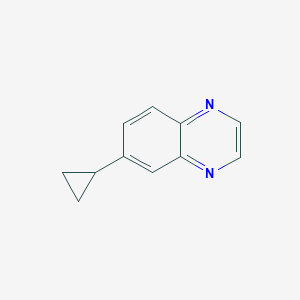
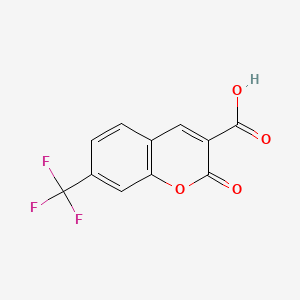
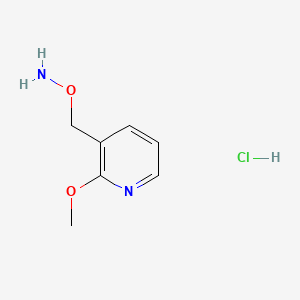
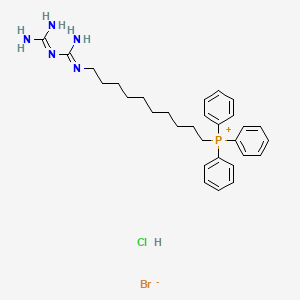
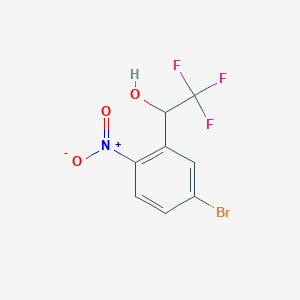
![6-[4-(4-Hexyloxyphenylazo)phenoxy]hexyl acrylate](/img/structure/B13702342.png)
![8-(4-Chlorophenyl)-3-(difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13702356.png)

![5-Bromo-4-[2-fluoro-4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13702374.png)
![(S)-3-[4-(Benzyloxy)phenyl]-2-(Boc-amino)-N,N-diethylpropanamide](/img/structure/B13702384.png)
